molecular formula C18H19N3O2S2 B4537420 1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

Cat. No. B4537420
M. Wt: 373.5 g/mol
InChI Key: CCAPPZFTXHKZJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of thiadiazole and pyrrole derivatives as starting materials. For instance, Mahmoud M. Abdelall (2014) reports the synthesis of new 1,3,4-thiadiazole derivatives using a similar ethanone as a starting point, emphasizing the versatility and reactivity of such structures in creating compounds with potential biological activity (Mahmoud M. Abdelall, 2014).

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings is characterized by interactions such as hydrogen bonding and π-π stacking, which contribute to their stability and reactivity. Mao-Jing Wu et al. (2013) characterized a similar compound through various spectroscopic methods, highlighting the importance of understanding the structural features that influence compound properties (Mao-Jing Wu, 2013).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives can include cyclocondensations and interactions with various reagents to form heterocyclic compounds with potential antiviral and antimicrobial activities. For example, F. Attaby et al. (2006) explored the reactivity of a pyrazolo[3,4-b]pyridine derivative, demonstrating the compound's versatility in forming new chemical structures with significant biological relevance (F. Attaby et al., 2006).

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11-8-16(17(22)10-24-18-20-19-13(3)25-18)12(2)21(11)14-6-5-7-15(9-14)23-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAPPZFTXHKZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

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